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Compound of Interest

Compound Name: Ethyleneurea-d4

CAS No.: 62740-68-5

Cat. No.: B563357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyleneurea-d4 (2-

Imidazolidinone-4,4,5,5-d4), a deuterated isotopologue of Ethyleneurea. As a Senior

Application Scientist, this document is structured to deliver not just data, but actionable insights

into the molecule's behavior, synthesis, and application, grounded in established scientific

principles.

Introduction: The Significance of Deuteration in a
Versatile Scaffold
Ethyleneurea itself is a versatile five-membered heterocyclic compound, serving as a crucial

intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its utility

stems from the reactive yet stable cyclic urea structure. The introduction of deuterium at the 4

and 5 positions to create Ethyleneurea-d4 offers researchers a powerful tool for a variety of

applications, most notably in mechanistic studies and as an internal standard in quantitative

analysis.

The substitution of protium with deuterium can subtly alter the physicochemical properties of a

molecule due to the kinetic isotope effect. This effect can influence reaction rates and

metabolic pathways, making deuterated compounds invaluable for elucidating reaction

mechanisms and understanding drug metabolism. Furthermore, the distinct mass of

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b563357?utm_src=pdf-interest
https://www.benchchem.com/product/b563357?utm_src=pdf-body
https://atamankimya.com/sayfalar.asp?LanguageID=2&cid=3&id=8&id2=12877
https://www.mdpi.com/2073-4344/9/1/28
https://www.benchchem.com/product/b563357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyleneurea-d4 makes it an excellent internal standard for mass spectrometry-based

quantification of its non-deuterated counterpart.

Chemical Structure and Physicochemical Properties
The core of Ethyleneurea-d4 is a five-membered imidazolidin-2-one ring. The key feature is

the presence of four deuterium atoms on the ethylene backbone.

} }

Figure 1: Chemical Structure of Ethyleneurea-d4

Physicochemical Data
A summary of the key physicochemical properties of Ethyleneurea-d4 and its non-deuterated

analog, Ethyleneurea, is presented below for comparison.
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Property Ethyleneurea-d4 Ethyleneurea Reference(s)

CAS Number 62740-68-5 120-93-4 [3][4]

Molecular Formula C₃H₂D₄N₂O C₃H₆N₂O [3][4]

Molecular Weight 90.12 g/mol 86.09 g/mol [3][4]

Appearance White Solid

Colorless to light

yellow, odorless

powder

[4][5]

Melting Point

Not explicitly available

for d4. Expected to be

similar to

Ethyleneurea.

130-133 °C [5][6]

Solubility
Soluble in Dimethyl

Sulfoxide (DMSO)

Highly soluble in water

(950 g/L), soluble in

hot alcohol, difficultly

soluble in ether.

[1][4][5]

Purity Typically ≥95% ≥96% [7]

Storage Temperature 2-8°C

Room Temperature, in

a cool, dry, well-

ventilated area.

[5][7]

Spectroscopic Profile: A Guide to Identification and
Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of Ethyleneurea-d4.

Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Due to the deuterium substitution at the 4 and 5 positions, the proton NMR

spectrum of Ethyleneurea-d4 is significantly simplified compared to its non-deuterated

counterpart. The spectrum is expected to show a singlet for the two N-H protons. The exact

chemical shift will be dependent on the solvent, concentration, and temperature.[8][9] In a
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non-protic solvent like DMSO-d₆, this peak would likely appear in the region of 6-8 ppm and

would be exchangeable with D₂O. The absence of signals corresponding to the ethylene

protons (typically around 3.3 ppm in Ethyleneurea) is a key indicator of successful

deuteration.

¹³C NMR: The ¹³C NMR spectrum is expected to show two signals. One for the carbonyl

carbon (C=O) and another for the two equivalent deuterated carbons (-CD₂-). The carbonyl

carbon signal is anticipated in the downfield region, typically around 160-170 ppm. The

signal for the deuterated carbons will appear in the aliphatic region, and due to the C-D

coupling, it will likely be a multiplet. The chemical shift will be slightly different from the

corresponding carbons in Ethyleneurea due to the isotopic effect.

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the

molecule. Key expected absorptions for Ethyleneurea-d4 include:

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to

the stretching vibration of the N-H bonds.

C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of

the carbonyl group in a cyclic urea.[10]

C-D Stretching: The C-D stretching vibrations are expected to appear in the region of 2100-

2250 cm⁻¹, which is a lower frequency compared to the C-H stretching vibrations (typically

2850-3000 cm⁻¹) of the non-deuterated compound. This shift is a direct consequence of the

heavier mass of deuterium.

N-H Bending: A band in the region of 1500-1600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment

of Ethyleneurea-d4.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a

molecular ion peak at m/z 90, corresponding to the molecular weight of Ethyleneurea-d4.
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The presence of a small M+1 peak due to the natural abundance of ¹³C and ¹⁵N should also

be observed.

Fragmentation Pattern: The fragmentation pattern of cyclic ureas under EI conditions can be

complex.[11][12][13] Common fragmentation pathways may involve the loss of small neutral

molecules such as CO, HNCO, or ethylene. For Ethyleneurea-d4, the fragmentation will

involve deuterated fragments, and analyzing the masses of these fragments can provide

further structural confirmation. For instance, the loss of a deuterated ethylene radical (•CD₂-

CD₂•) could be a possible fragmentation pathway.

Synthesis of Ethyleneurea-d4: A Conceptual
Workflow
While specific, detailed protocols for the synthesis of Ethyleneurea-d4 are not readily available

in the public domain, a logical synthetic approach can be devised based on established

methods for the synthesis of Ethyleneurea and other deuterated compounds. A common route

to Ethyleneurea involves the reaction of ethylenediamine with a carbonyl source like urea or

dimethyl carbonate.[2][14]

To synthesize Ethyleneurea-d4, one would start with a deuterated precursor. A plausible

synthetic workflow is outlined below:

"Start" [label="Ethylenediamine-d4"]; "Reagent" [label="Urea or\nDimethyl Carbonate",

shape=ellipse, fillcolor="#FFFFFF"]; "Reaction" [label="Reaction in a suitable\nsolvent (e.g.,

Toluene)\nwith heating.", fillcolor="#E8F0FE"]; "Intermediate" [label="Crude Ethyleneurea-d4\n

in reaction mixture"]; "Purification" [label="Purification:\n- Filtration\n- Recrystallization\n-

Column Chromatography", fillcolor="#E6F4EA"]; "Product" [label="Pure Ethyleneurea-d4",

shape=cds, fillcolor="#FBBC05"]; "Analysis" [label="Characterization:\n- NMR\n- MS\n- IR\n-

Melting Point", shape=note, fillcolor="#FFFFFF"];

"Start" -> "Reaction"; "Reagent" -> "Reaction"; "Reaction" -> "Intermediate"; "Intermediate" ->

"Purification"; "Purification" -> "Product"; "Product" -> "Analysis"; }

Figure 2: Conceptual Synthesis Workflow for Ethyleneurea-d4

Step-by-Step Methodological Considerations:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, Ethylenediamine-d4 would be dissolved in a suitable high-boiling inert solvent such as

toluene.

Reagent Addition: An equimolar or slight excess of the carbonyl source (e.g., urea or

dimethyl carbonate) is added to the solution. If using dimethyl carbonate, a base catalyst like

sodium methoxide might be employed.[15]

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress

of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or by

observing the cessation of gas evolution (e.g., ammonia if urea is used).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude

product is isolated. Purification is a critical step to achieve the desired purity for research

applications.

Filtration: If the product precipitates upon cooling, it can be collected by filtration.

Recrystallization: Recrystallization from a suitable solvent system is a common and

effective method for purifying solid organic compounds.

Column Chromatography: For achieving very high purity, silica gel column

chromatography may be necessary.

Characterization: The final product must be thoroughly characterized using the spectroscopic

methods outlined in Section 3 to confirm its identity, purity, and isotopic enrichment.

Applications in Research and Drug Development
The primary value of Ethyleneurea-d4 lies in its application as a tool for researchers.

Internal Standard: In quantitative mass spectrometry-based assays, such as

pharmacokinetic studies, Ethyleneurea-d4 serves as an ideal internal standard for the

analysis of Ethyleneurea. Since it co-elutes with the non-deuterated analyte but is readily

distinguished by its mass, it allows for accurate correction of matrix effects and variations in

instrument response.
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Mechanistic Studies: The kinetic isotope effect associated with the C-D bonds can be

exploited to study the mechanisms of reactions involving the ethylene backbone of the

molecule. By comparing the reaction rates of Ethyleneurea and Ethyleneurea-d4,

researchers can gain insights into the rate-determining steps of a chemical transformation.

Metabolic Fate Studies: In drug development, understanding the metabolic fate of a drug

candidate is crucial. If a drug contains an Ethyleneurea moiety, using a deuterated version

can help in tracing and identifying its metabolites in complex biological matrices.

Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is

paramount. While specific toxicity data for Ethyleneurea-d4 is not extensively available, the

safety precautions for its non-deuterated counterpart, Ethyleneurea, should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses with side shields, chemical-resistant gloves, and a lab coat.[16]

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust.[16]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[5]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
Ethyleneurea-d4 is a valuable tool for researchers in various fields, particularly in analytical

chemistry and drug development. Its utility as an internal standard and a probe for mechanistic

studies is well-established. This guide has provided a comprehensive overview of its chemical

structure, physicochemical properties, spectroscopic profile, a conceptual synthetic workflow,

and key applications. By understanding these fundamental aspects, researchers can effectively

and safely utilize Ethyleneurea-d4 to advance their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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